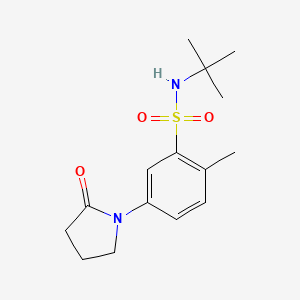
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Descripción general
Descripción
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a pyrrolidinone ring, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylbenzenesulfonamide: Similar structure but lacks the pyrrolidinone ring.
N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide: Contains additional functional groups and a more complex structure.
Uniqueness
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of both the sulfonamide and pyrrolidinone groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
N-tert-butyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-7-8-12(17-9-5-6-14(17)18)10-13(11)21(19,20)16-15(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCELPNSVZHPJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-DICHLOROPHENYL)SULFONYL]-2-PYRROLIDINECARBOXAMIDE](/img/structure/B4419798.png)
![4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B4419799.png)
![3-amino-6-ethyl-N-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4419803.png)
![1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B4419810.png)
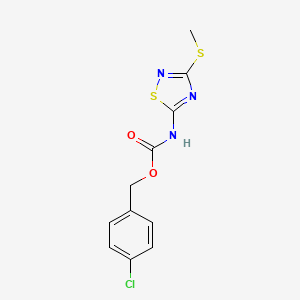
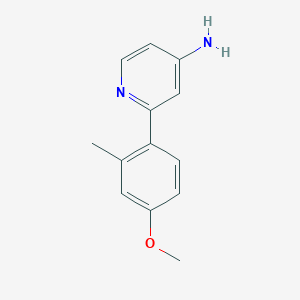
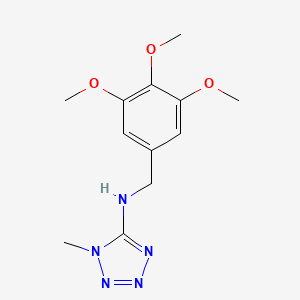
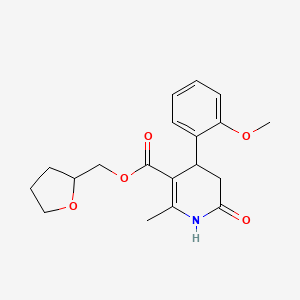
![5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4419852.png)
![N-(2-methoxyethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419857.png)
![2-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4419867.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4419873.png)
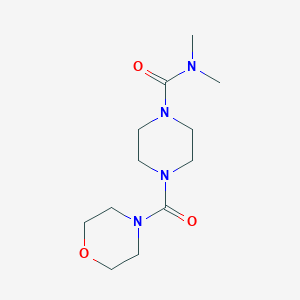
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
